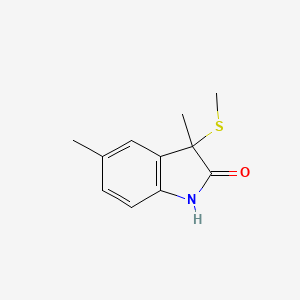![molecular formula C15H19N5O B14569938 N-Pentan-3-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-24-5](/img/structure/B14569938.png)
N-Pentan-3-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pentan-3-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pentyl group, a pyridine ring, and a pyrimidine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentan-3-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves the reaction of pentan-3-amine with 2-(pyridin-4-yl)pyrimidin-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of automated reactors, precise temperature control, and continuous monitoring to ensure consistency and quality. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Pentan-3-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine or pyrimidine rings.
Scientific Research Applications
N-Pentan-3-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Pentan-3-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer research .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in cancer therapy.
6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine: Another compound with a similar pyridine-pyrimidine structure.
Uniqueness
N-Pentan-3-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea stands out due to its unique combination of a pentyl group with the pyridine and pyrimidine rings, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
61310-24-5 |
|---|---|
Molecular Formula |
C15H19N5O |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-pentan-3-yl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C15H19N5O/c1-3-12(4-2)18-15(21)20-13-7-10-17-14(19-13)11-5-8-16-9-6-11/h5-10,12H,3-4H2,1-2H3,(H2,17,18,19,20,21) |
InChI Key |
ILALWOSBVGRIME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















